AZD-4547 is a potent, orally bioavailable, and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family, specifically targeting FGFR1, FGFR2, and FGFR3. [] It plays a crucial role in scientific research as a tool to investigate the biological functions of FGFRs and their therapeutic potential in various diseases, particularly cancer.
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide, commonly known as AZD-4547, is a synthetic organic compound classified as a phenylpiperazine derivative. This compound is notable for its complex structure, which includes a pyrazole ring, a piperazine moiety, and a benzamide group. Its molecular formula is , with a molecular weight of approximately .
AZD-4547 was developed as an inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1. It is primarily researched in the context of cancer therapy, where it has shown potential in targeting tumors associated with FGFR signaling pathways. The compound's classification falls under the category of small molecule inhibitors used in oncology .
The synthesis of N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide involves several key steps:
These reactions require careful control of conditions such as temperature and pH to optimize yield and purity .
The molecular structure of AZD-4547 can be described as follows:
This structural complexity contributes to its unique pharmacological profile .
The chemical reactivity of N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide can be attributed to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives for further studies .
AZD-4547 primarily acts as an inhibitor of FGFR signaling pathways. Its mechanism involves:
Studies have demonstrated that AZD-4547 exhibits potent antitumor activity against various cancers, including gastric cancer and lymphoma .
AZD-4547 has significant applications in scientific research and clinical settings:
N-[5-[2-(3,5-Dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide (AZD4547) is a heterocyclic organic compound with multifaceted pharmacological properties. Structurally, it integrates three distinct moieties:
Systematic Nomenclature:
Table 1: Key Physicochemical Properties
Property | Value | |
---|---|---|
Molecular Weight | 463.6 g/mol | |
Appearance | White crystalline solid | |
Solubility | Soluble in DMSO; insoluble in water | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 6 | |
logP (XLogP3) | 3.9 | |
Storage Stability | -20°C (long-term), 0-4°C (short-term) | [2] |
The stereochemistry at the (3R,5S)-dimethylpiperazine position is critical for target affinity. The compound exhibits chirality with specific spatial orientation essential for binding to the ATP pocket of fibroblast growth factor receptors (FGFRs) [1] [2].
AZD4547 emerged from targeted oncology drug discovery efforts in the early 21st century:
The compound was developed to address limitations of multi-kinase inhibitors (e.g., pazopanib) by achieving selective FGFR blockade, minimizing off-target effects [2].
AZD4547 is a potent and selective small-molecule inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) family:
Table 2: Comparison with Structural Analogs
Compound | Structural Features | Target Specificity | |
---|---|---|---|
AZD4547 | Pyrazole linker, dimethylpiperazine | FGFR1-3 selective | |
Fexagratinib | Similar pyrazole/piperazine | Pan-FGFR inhibitor | |
Pazopanib | Pyrimidine core, sulfonamide | Multi-kinase (VEGFR, PDGFR, FGFR) | [2] |
Preclinical evidence indicates AZD4547 overcomes resistance to EGFR inhibitors (e.g., gefitinib) in NSCLC by disrupting FGF2-FGFR1 autocrine loops, highlighting its role in targeted therapy resistance management [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7